molecular formula C19H22N2O2 B12367824 Carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester CAS No. 101491-79-6

Carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester

Cat. No.: B12367824
CAS No.: 101491-79-6
M. Wt: 310.4 g/mol
InChI Key: RQDLDNLBJUDOFV-UHFFFAOYSA-N
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Description

Muscarinic acetylcholine receptor antagonist 1 is a compound that inhibits the action of acetylcholine on muscarinic receptors. These receptors are part of the G-protein coupled receptor family and are found in various tissues throughout the body, including the central and peripheral nervous systems. Muscarinic acetylcholine receptors play a crucial role in numerous physiological processes, such as smooth muscle contraction, glandular secretion, and modulation of heart rate .

Preparation Methods

The synthesis of muscarinic acetylcholine receptor antagonist 1 typically involves the creation of piperazine-triazole derivatives. One common synthetic route includes the reaction of benzonitrile with piperazine and triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Muscarinic acetylcholine receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are often oxidized derivatives of the original compound.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The products are usually reduced forms of the compound, with changes in functional groups.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Scientific Research Applications

Muscarinic acetylcholine receptor antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

Muscarinic acetylcholine receptor antagonist 1 exerts its effects by binding to the muscarinic receptors and preventing acetylcholine from activating them. This inhibition occurs through competitive binding at the orthosteric site of the receptor. The blockade of these receptors leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways, such as the phospholipase C and protein kinase C pathways .

Comparison with Similar Compounds

Muscarinic acetylcholine receptor antagonist 1 is unique in its high selectivity for muscarinic receptors compared to other similar compounds. Some similar compounds include:

Muscarinic acetylcholine receptor antagonist 1 stands out due to its specific binding affinity and potential for fewer side effects compared to these other compounds .

Properties

CAS No.

101491-79-6

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C19H22N2O2/c1-20-14-12-18(13-15-20)23-19(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

RQDLDNLBJUDOFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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